molecular formula C9H9Li B14288331 lithium;prop-1-en-2-ylbenzene CAS No. 128554-17-6

lithium;prop-1-en-2-ylbenzene

Cat. No.: B14288331
CAS No.: 128554-17-6
M. Wt: 124.1 g/mol
InChI Key: NGEJRVFSCZIPLR-UHFFFAOYSA-N
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Description

Lithium;prop-1-en-2-ylbenzene is a compound that combines lithium, an alkali metal, with prop-1-en-2-ylbenzene, an organic molecule Lithium is known for its applications in batteries and psychiatric medications, while prop-1-en-2-ylbenzene is a derivative of benzene, a fundamental aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. One common method is the direct reaction of lithium metal with prop-1-en-2-ylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of lithium.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different lithium-organic compounds.

    Substitution: The benzene ring in prop-1-en-2-ylbenzene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated benzene derivatives.

Scientific Research Applications

Lithium;prop-1-en-2-ylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. Lithium ions can modulate neurotransmitter activity and second messenger systems, leading to changes in cellular signaling and function. The benzene derivative part of the molecule can interact with different enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium;phenylpropene: Similar in structure but with different reactivity and applications.

    Lithium;styrene: Another lithium-organic compound with distinct properties.

    Lithium;benzene: A simpler compound with different chemical behavior.

Uniqueness

Lithium;prop-1-en-2-ylbenzene is unique due to its combination of lithium and an aromatic benzene derivative, providing a distinct set of chemical and physical properties

Properties

CAS No.

128554-17-6

Molecular Formula

C9H9Li

Molecular Weight

124.1 g/mol

IUPAC Name

lithium;prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1

InChI Key

NGEJRVFSCZIPLR-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=[CH-])C1=CC=CC=C1

Origin of Product

United States

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